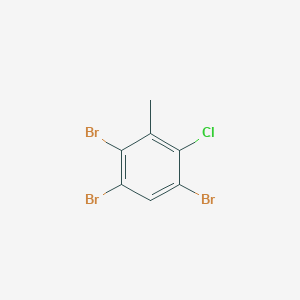
Isopropyl 4-fluoro-3-hydroxybenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Isopropyl 4-fluoro-3-hydroxybenzoate is a chemical compound with the IUPAC name isopropyl 4-fluoro-3-hydroxybenzoate . It has a molecular weight of 198.19 . The compound is solid at room temperature .
Molecular Structure Analysis
The InChI code for Isopropyl 4-fluoro-3-hydroxybenzoate is1S/C10H11FO3/c1-6(2)14-10(13)7-3-4-8(11)9(12)5-7/h3-6,12H,1-2H3 . This indicates the molecular structure of the compound. Physical And Chemical Properties Analysis
Isopropyl 4-fluoro-3-hydroxybenzoate is a solid at room temperature . It has a molecular weight of 198.19 . More specific physical and chemical properties are not provided in the available resources.Scientific Research Applications
Biochemical Applications
Protein Dynamics and Electrostatics : Para-Hydroxybenzoate hydroxylase, a flavoprotein monooxygenase, demonstrates the intricate role of dynamic protein behavior in catalysis, which is facilitated by conformational rearrangements within the protein structure. This enzyme's mechanism is crucial for understanding the biochemical pathways involving hydroxybenzoates and possibly derivatives like Isopropyl 4-fluoro-3-hydroxybenzoate (Entsch, Cole, & Ballou, 2005).
Environmental Impact and Behavior
Fate and Behavior in Aquatic Environments : Research on parabens, which share the hydroxybenzoate component, highlights their ubiquitous presence in water bodies due to extensive use in consumer products. These studies underscore the environmental persistence and potential ecological impacts of phenolic esters, suggesting the importance of monitoring and mitigating the environmental presence of related compounds including Isopropyl 4-fluoro-3-hydroxybenzoate (Haman, Dauchy, Rosin, & Munoz, 2015).
Synthetic Chemistry and Applications
Facile Synthesis and Antioxidant Evaluation : The synthesis of isoxazolone derivatives, with significant biological and medicinal properties, involves aromatic aldehydes which may include structures similar to Isopropyl 4-fluoro-3-hydroxybenzoate. This research highlights the compound's potential as an intermediate in the synthesis of biologically active molecules (Laroum, Boulcina, Bensouici, & Debache, 2019).
Health and Toxicology
Evaluation of Health Aspects : Although specifically focused on methyl paraben, this study provides a comprehensive overview of the toxicological profile of paraben compounds, which could be relevant for understanding the health implications of structurally related esters like Isopropyl 4-fluoro-3-hydroxybenzoate. It discusses absorption, metabolism, and excretion, along with acute and chronic toxicity profiles (Soni, Taylor, Greenberg, & Burdock, 2002).
Safety and Hazards
The safety information for Isopropyl 4-fluoro-3-hydroxybenzoate indicates that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing skin thoroughly after handling, not eating, drinking, or smoking when using this product, using only outdoors or in a well-ventilated area, and wearing protective gloves/eye protection/face protection .
Future Directions
While specific future directions for Isopropyl 4-fluoro-3-hydroxybenzoate are not mentioned in the available literature, the use of fluorinated compounds in general has been increasing in recent years due to their special properties. They are used as agrochemicals, starting materials for chemical syntheses, and especially pharmaceuticals . Therefore, the study and development of such compounds, including Isopropyl 4-fluoro-3-hydroxybenzoate, may continue to be a focus in the future.
Relevant Papers The relevant papers retrieved do not provide specific information on Isopropyl 4-fluoro-3-hydroxybenzoate but discuss related compounds and concepts .
properties
IUPAC Name |
propan-2-yl 4-fluoro-3-hydroxybenzoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11FO3/c1-6(2)14-10(13)7-3-4-8(11)9(12)5-7/h3-6,12H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZONAWVAPQBAPJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC(=O)C1=CC(=C(C=C1)F)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11FO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Isopropyl 4-fluoro-3-hydroxybenzoate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














